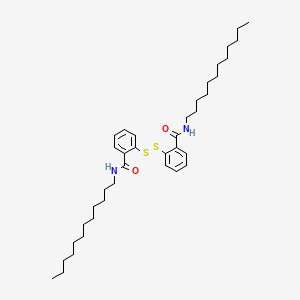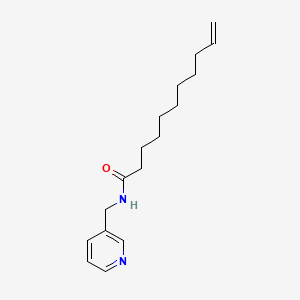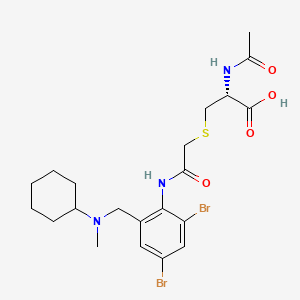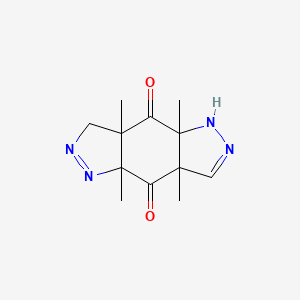
3a,4a,7a,8a-Tetramethyl-3a,5,7a,8a-tetrahydropyrazolo(3,4-f)indazole-4,8(3H,4aH)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3a,4a,7a,8a-Tetramethyl-3a,5,7a,8a-tetrahydropyrazolo(3,4-f)indazole-4,8(3H,4aH)-dione is a complex organic compound characterized by its unique polycyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4a,7a,8a-Tetramethyl-3a,5,7a,8a-tetrahydropyrazolo(3,4-f)indazole-4,8(3H,4aH)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting from a suitable diketone, the pyrazole ring can be formed through a cyclization reaction with hydrazine under acidic or basic conditions.
Indazole Formation: The pyrazole intermediate is then subjected to further cyclization with an appropriate aryl hydrazine to form the indazole ring.
Methylation: The final step involves methylation of the compound using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
化学反应分析
Types of Reactions
3a,4a,7a,8a-Tetramethyl-3a,5,7a,8a-tetrahydropyrazolo(3,4-f)indazole-4,8(3H,4aH)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the methyl groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: Corresponding oxides or hydroxylated derivatives.
Reduction Products: Reduced forms of the original compound.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 3a,4a,7a,8a-Tetramethyl-3a,5,7a,8a-tetrahydropyrazolo(3,4-f)indazole-4,8(3H,4aH)-dione is studied for its potential bioactivity. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its unique structure allows for the exploration of new therapeutic pathways.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 3a,4a,7a,8a-tetrahydropyrazolo(3,4-f)indazole-4,8(3H,4aH)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. Pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.
相似化合物的比较
Similar Compounds
3a,4a,7a,8a-Tetramethyl-3a,5,7a,8a-tetrahydropyrazolo(3,4-f)indazole-4,8(3H,4aH)-dione: The parent compound.
This compound derivatives: Compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of 3a,4a,7a,8a-tetrahydropyrazolo(3,4-f)indazole-4,8(3H,4aH)-dione lies in its polycyclic structure and the presence of multiple methyl groups, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
23585-22-0 |
|---|---|
分子式 |
C12H16N4O2 |
分子量 |
248.28 g/mol |
IUPAC 名称 |
3a,4a,7a,8a-tetramethyl-1,7-dihydropyrazolo[3,4-f]indazole-4,8-dione |
InChI |
InChI=1S/C12H16N4O2/c1-9-5-13-15-11(9,3)8(18)10(2)6-14-16-12(10,4)7(9)17/h5,15H,6H2,1-4H3 |
InChI 键 |
UWLYSRCWACPDJL-UHFFFAOYSA-N |
规范 SMILES |
CC12CN=NC1(C(=O)C3(C=NNC3(C2=O)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


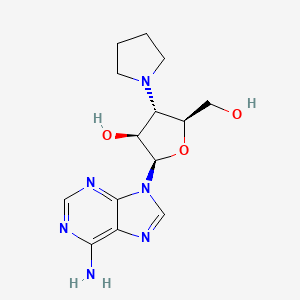
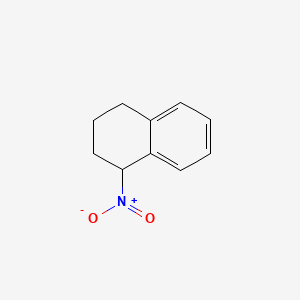
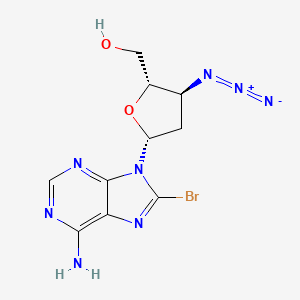
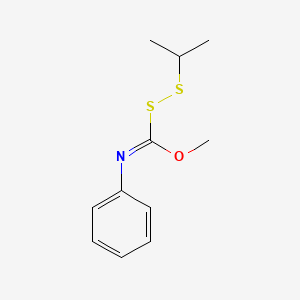

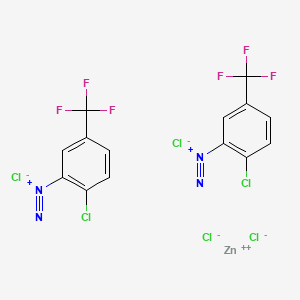

![6,8,10-trioxatetracyclo[7.3.0.03,7.04,12]dodecane-5,11-dione](/img/structure/B12789627.png)
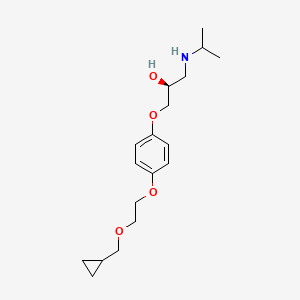

![[3,3-Dimethyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] 4-methylbenzenesulfonate](/img/structure/B12789655.png)
